(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid
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Overview
Description
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is an organic compound with the molecular formula C16H10FNO2S and a molecular weight of 299.32 g/mol . This compound is characterized by the presence of a cyano group, a fluorophenylthio group, and an acrylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves the reaction of 4-fluorothiophenol with 3-bromo-4-cyanobenzaldehyde under basic conditions to form the corresponding thioether. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to yield the desired acrylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorophenylthio group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylthio derivatives.
Scientific Research Applications
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of functional groups like the cyano and fluorophenylthio groups suggests potential interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-Cyano-4-(4-chlorophenylthio)phenyl)acrylic acid
- (E)-3-(3-Cyano-4-(4-bromophenylthio)phenyl)acrylic acid
- (E)-3-(3-Cyano-4-(4-methylphenylthio)phenyl)acrylic acid
Uniqueness
(E)-3-(3-Cyano-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the presence of the fluorine atom in the phenylthio group, which can significantly influence the compound’s reactivity and interactions with other molecules. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for applications in medicinal chemistry and material science .
Properties
IUPAC Name |
(E)-3-[3-cyano-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S/c17-13-3-5-14(6-4-13)21-15-7-1-11(2-8-16(19)20)9-12(15)10-18/h1-9H,(H,19,20)/b8-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBNUQBZLJAMY-KRXBUXKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)C=CC(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1F)SC2=C(C=C(C=C2)/C=C/C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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